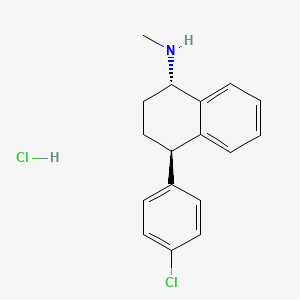
trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-trans-3-DechloroSertralineHydrochloride: is a chemical compound with the molecular formula C17H19Cl2N and a molecular weight of 308.25 g/mol . It is a derivative of sertraline, which is a well-known antidepressant. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, such as halogenation and amination.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Dechlorination: The final step involves the removal of chlorine atoms to yield rac-trans-3-DechloroSertralineHydrochloride.
Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .
化学反应分析
Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
科学研究应用
rac-trans-3-DechloroSertralineHydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: Although not used therapeutically, it serves as a model compound to study the pharmacological properties of sertraline derivatives.
作用机制
The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
相似化合物的比较
Sertraline: The parent compound, widely used as an antidepressant.
Desmethylsertraline: A metabolite of sertraline with similar pharmacological properties.
Norsertraline: Another metabolite with distinct effects on serotonin reuptake.
Uniqueness: rac-trans-3-DechloroSertralineHydrochloride is unique due to its specific structural modifications, which can result in different pharmacological properties compared to its parent compound and metabolites. These modifications can influence its binding affinity, selectivity, and overall efficacy in research applications .
属性
分子式 |
C17H19Cl2N |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1 |
InChI 键 |
QTILPEMKUQBCMU-CVLQQERVSA-N |
手性 SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


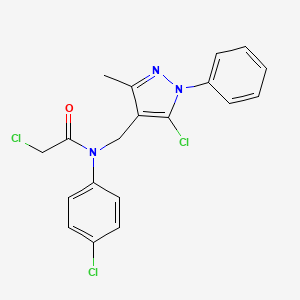
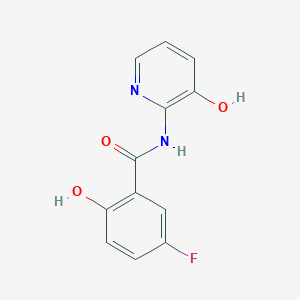
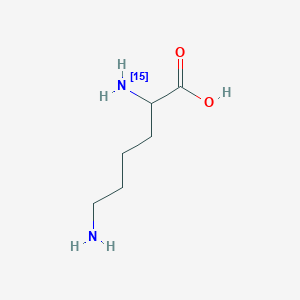
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)




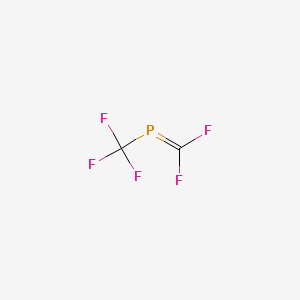

![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)
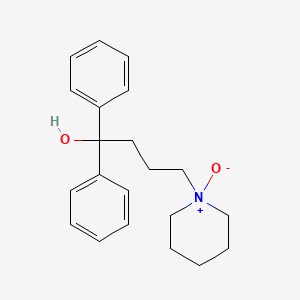
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
